molecular formula C6H5N3O B13911780 5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile

5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B13911780
M. Wt: 135.12 g/mol
InChI Key: VNXNEJIZQMJZIY-UHFFFAOYSA-N
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Description

5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a formyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with a nitrile source under acidic or basic conditions . Another approach includes the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by formylation and nitrile introduction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation: 5-Carboxy-1-methyl-1H-pyrazole-3-carbonitrile.

    Reduction: 5-Formyl-1-methyl-1H-pyrazole-3-amine.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both a formyl and a nitrile group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-formyl-1-methylpyrazole-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-9-6(4-10)2-5(3-7)8-9/h2,4H,1H3

InChI Key

VNXNEJIZQMJZIY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C#N)C=O

Origin of Product

United States

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